
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity to these compounds. This particular compound features a phenyl group and a dimethyl group attached to the aziridine ring, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone typically involves the reaction of a suitable aziridine precursor with a phenyl ketone. One common method is the reaction of 2,2-dimethyl-3-phenylaziridine with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the aziridine nitrogen attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Alcohols.
Substitution: Various ring-opened products depending on the nucleophile used.
Applications De Recherche Scientifique
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of polymers and other materials through ring-opening polymerization.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is harnessed in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reaction or application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethyl-3-phenylaziridine: Similar structure but lacks the phenyl ketone group.
Phenylacetone: Contains a phenyl group and a carbonyl group but lacks the aziridine ring.
Uniqueness
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone is unique due to the presence of both the aziridine ring and the phenyl ketone group
Propriétés
Numéro CAS |
126437-18-1 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
(2,2-dimethyl-3-phenylaziridin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H17NO/c1-17(2)15(13-9-5-3-6-10-13)18(17)16(19)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
Clé InChI |
JDEQVGAEIPZOEW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



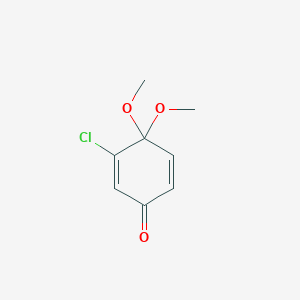
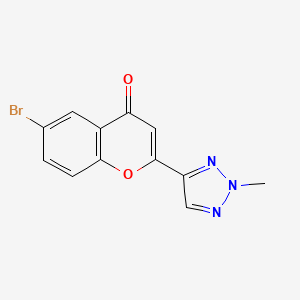
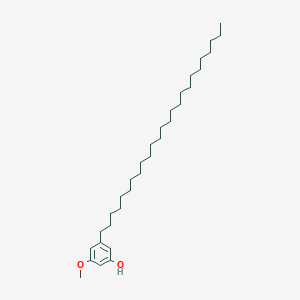


![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)
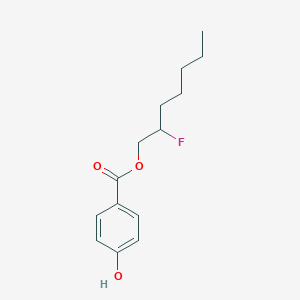
![Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14283000.png)
![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
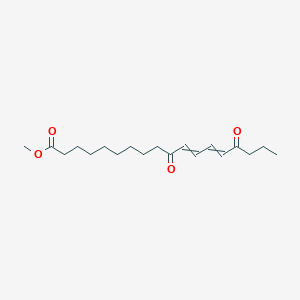

![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
